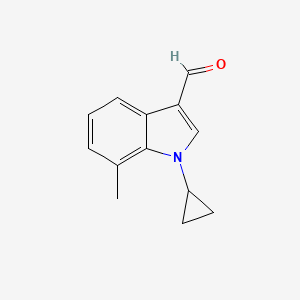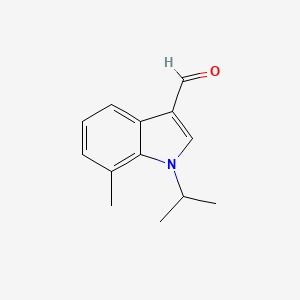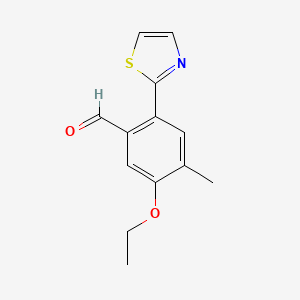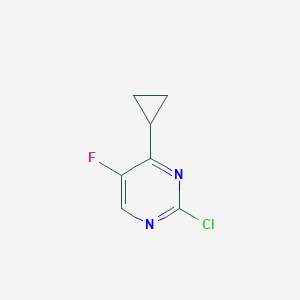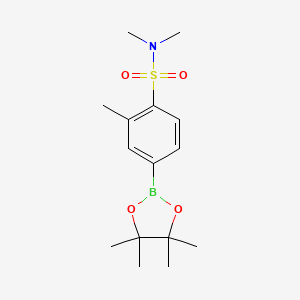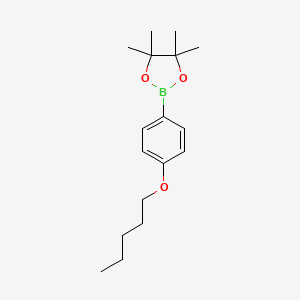
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which include 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Applications De Recherche Scientifique
- Scientific Field : Structural Chemistry .
- Application Summary : This study focuses on the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical .
- Methods of Application : The interpretation of X-ray photoelectron spectra (XPS) for p-nitroaniline and the nitroxide radical was carried out by the time-dependent density functional theory (TD-DFT) method .
- Results or Outcomes : The shape of the X-ray photoelectron spectra of the radicals mainly depends on the relaxation processes caused by the X-ray hole screening effect and leading to the formation of satellite lines .
- Scientific Field : Structural Chemistry .
- Application Summary : This research focuses on the synthesis, crystal structure, and DFT study of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, an important boric acid derivative .
- Methods of Application : The title compound is obtained by a two-step substitution reaction. The structure of the title compound is verified by FTIR, 1H and 13C NMR, and MS .
- Results or Outcomes : Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .
XPS Study of the Electronic Structure of the Diamagnetic
Synthesis, Crystal Structure, and DFT Study of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxin-2-Yl)Phenyl)-3-Methyl-Butanamide
- Scientific Field : Organic Chemistry .
- Application Summary : This research focuses on the synthesis and DFT study of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
- Methods of Application : The compound is obtained by a two-step substitution reaction. The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
- Results or Outcomes : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
- Scientific Field : Physical Chemistry .
- Application Summary : This study focuses on the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical .
- Methods of Application : The interpretation of X-ray photoelectron spectra (XPS) for p-nitroaniline and the nitroxide radical was carried out by the time-dependent density functional theory (TD-DFT) method .
- Results or Outcomes : The shape of the X-ray photoelectron spectra of the radicals mainly depends on the relaxation processes caused by the X-ray hole screening effect and leading to the formation of satellite lines .
Synthesis and DFT Study of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxin-2-Yl)Phenyl)-3-Methyl-Butanamide
XPS Study of the Electronic Structure of the Diamagnetic
- Scientific Field : Organic Chemistry .
- Application Summary : This research focuses on the synthesis, crystal structure, and DFT study of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
- Methods of Application : The compound is obtained by a two-step substitution reaction. The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
- Results or Outcomes : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
- Scientific Field : Physical Chemistry .
- Application Summary : This study focuses on the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical .
- Methods of Application : The interpretation of X-ray photoelectron spectra (XPS) for p-nitroaniline and the nitroxide radical was carried out by the time-dependent density functional theory (TD-DFT) method .
- Results or Outcomes : The shape of the X-ray photoelectron spectra of the radicals mainly depends on the relaxation processes caused by the X-ray hole screening effect and leading to the formation of satellite lines .
Synthesis, Crystal Structure, and DFT Study of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxin-2-Yl)Phenyl)-3-Methyl-Butanamide
XPS Study of the Electronic Structure of the Diamagnetic
Safety And Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-pentoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-6-7-8-13-19-15-11-9-14(10-12-15)18-20-16(2,3)17(4,5)21-18/h9-12H,6-8,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUBHQWDTIKAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



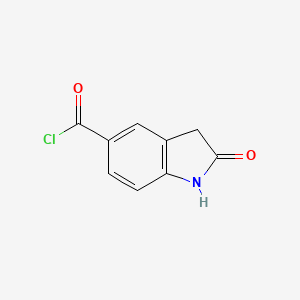
![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
![(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1405859.png)
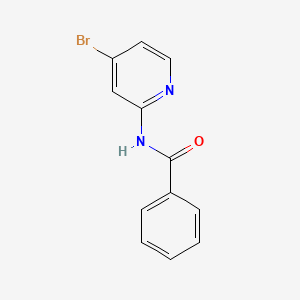
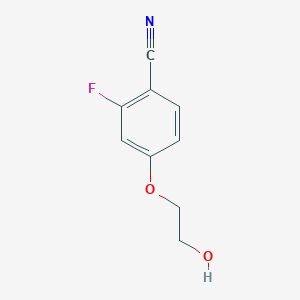
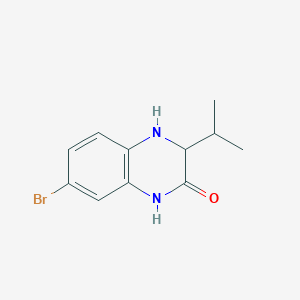
![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)

